Cyclomusalenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

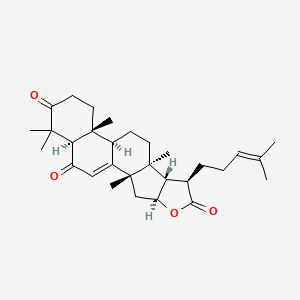

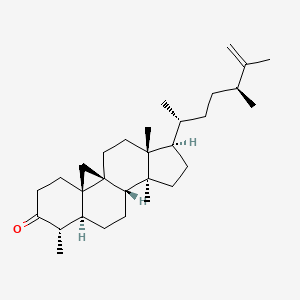

Cyclomusalenone (CMS) is a naturally occurring diterpene that is found in a variety of plants and has been the subject of much scientific research due to its wide range of potential applications. CMS is a cyclic monoterpene that contains a bicyclic system of two fused cyclohexane rings. It has been identified as a possible anti-inflammatory, anti-tumor, and anti-oxidant agent. In

Scientific Research Applications

α-Glucosidase Inhibitors : Cyclomusalenone derivatives, specifically 2,3-isoxazolothis compound, have been synthesized and evaluated as potent α-glucosidase inhibitors. These compounds, derived from this compound isolated from Musa balbisiana Colla, showed significant inhibitory activity, with the mentioned derivative being more effective than the original this compound and the marketed drug acarbose (Smirnova et al., 2015).

Stereoisomeric Triterpene Production : Research on the ozonolysis of this compound and its derivatives has led to the formation of stereoisomeric triterpene 1,2,4-trioxolanes and N-methoxylactam. This includes the structure determination of (24S)-24-methyl-29nor-cycloart-3,25-dione obtained from ozonolysis of this compound (Smirnova et al., 2012).

Other Notable Studies : Research has also been conducted on various other compounds with similar or related chemical structures to this compound, exploring their applications in fields like immunosuppression, chemoprotection, and toxicity mitigation. These studies provide a broader context of the research landscape surrounding this compound and related compounds.

- For example, the use of cyclosporine in prolonging corneal allograft survival (Newton et al., 1988).

- The protective efficacy of an organoselenium compound against cyclophosphamide-induced pulmonary toxicity (Ghosh et al., 2015).

- The historical perspective on drug discovery, which provides insights into the evolution of pharmaceutical research and its impact on medicine (Drews, 2000).

Future Directions

Mechanism of Action

Target of Action

Cyclomusalenone, a natural product isolated from the banana plant species Musa sapientum , primarily targets the enzyme α-glucosidase . This enzyme is located in the epithelium of the small intestine and is responsible for the hydrolysis of glucose from disaccharides and oligosaccharides .

Mode of Action

This compound acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates into glucose. This inhibition delays carbohydrate digestion, prolongs the overall carbohydrate digestion time, and thus reduces the rate of glucose absorption .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway . By inhibiting α-glucosidase, this compound disrupts the normal digestion of carbohydrates, leading to a decrease in the postprandial (after meal) rise in blood glucose levels .

Pharmacokinetics

Its hypoglycemic effect in rat diabetes models suggests that it is bioavailable and can exert its effects when administered orally .

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels . In rat diabetes models, it has been found to exhibit a hypoglycemic effect, reducing the glucose level by 45% at a dose of 2.62 mg/kg .

Biochemical Analysis

Biochemical Properties

Cyclomusalenone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the enzyme alpha-glucosidase, which is crucial in the hydrolysis of carbohydrates into glucose . This inhibition can delay carbohydrate digestion and reduce postprandial blood glucose levels, making this compound a potential therapeutic agent for managing diabetes. Additionally, this compound interacts with various biomolecules, forming derivatives that exhibit different biochemical properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated its anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, its hypoglycemic effect is attributed to its ability to enhance insulin sensitivity and glucose uptake in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound inhibits alpha-glucosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of carbohydrates . This inhibition leads to a decrease in glucose absorption and a subsequent reduction in blood glucose levels. Additionally, this compound’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that this compound maintains its hypoglycemic and anti-inflammatory properties over extended periods . The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce blood glucose levels without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can influence the overall pharmacological effects of this compound. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of this compound can influence its efficacy and specificity in modulating cellular processes.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cyclomusalenone involves the cyclization of a precursor compound, which is obtained through a series of reactions.", "Starting Materials": [ "2-hydroxy-3-methylbut-2-enal", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Magnesium sulfate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Benzene", "Acetone", "Sodium borohydride", "Acetic acid", "Sodium sulfate", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydrox | |

CAS RN |

30452-60-9 |

Molecular Formula |

C30H48O |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

15-(5,6-dimethylhept-6-en-2-yl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

InChI |

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3 |

InChI Key |

RCXORQWZHHYMBR-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C |

Appearance |

Powder |

Origin of Product |

United States |

Q & A

Q1: What is Cyclomusalenone and where is it found?

A1: this compound is a naturally occurring triterpenoid compound. It is primarily found in the fruit peel of the Musa sapientum L. plant, commonly known as the banana. []

Q2: What are the potential applications of this compound and other compounds isolated from banana rhizome?

A2: Research suggests that this compound, alongside other compounds like 4-epithis compound and chlorogenic acid, found in banana rhizome exhibit promising antioxidant properties. [] These compounds have demonstrated efficacy in various in vitro antioxidant assays, indicating their potential use in the food, nutraceutical, and pharmaceutical industries. [] Further research is needed to explore their specific applications and potential benefits.

Q3: Is there any research on this compound's activity against specific diseases?

A3: While the provided research focuses on the isolation, identification, and antioxidant properties of this compound, there is no mention of its activity against specific diseases. Further research is needed to investigate potential therapeutic applications.

Q4: What is the structural difference between this compound and 4-epithis compound?

A4: Both compounds are 3-oxo-28-norcycloartane-type triterpenes. The "epi" in 4-epithis compound signifies a difference in the stereochemistry at the 4th carbon atom compared to this compound. This difference, while seemingly small, can significantly impact their biological activity and interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.